2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

Catalog No.
S884840
CAS No.
24007-14-5
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochl...

CAS Number

24007-14-5

Product Name

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

IUPAC Name

2-methyl-2-piperidin-1-ylpropanoic acid;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)10-6-4-3-5-7-10;/h3-7H2,1-2H3,(H,11,12);1H

InChI Key

LWAKHYOGSDTUNT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N1CCCCC1.Cl

Canonical SMILES

CC(C)(C(=O)O)N1CCCCC1.Cl
  • Chemical Properties and Potential Uses


    Scientific databases such as PubChem list the chemical formula and structure of 2-M-2-PPA hydrochloride, but do not provide details on its research applications. However, the presence of the piperidine and carboxylic acid functional groups suggests potential applications in medicinal chemistry or material science PubChem: .

  • Availability and Research Focus

    Companies like American Elements supply 2-M-2-PPA hydrochloride, but their product descriptions are primarily focused on its availability and safety information American Elements: .

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of approximately 207.7 g/mol. It is a derivative of piperidine, characterized by its six-membered ring containing one nitrogen atom. This compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in scientific research and industry .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
  • Substitution: It can participate in nucleophilic substitution reactions, allowing modifications to the piperidine ring with different substituents.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction processes.
  • Substitution Nucleophiles: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions applied. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Research indicates that 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride exhibits potential biological activities. Its mechanism of action involves interactions with specific molecular targets, likely binding to receptors or enzymes, which may modulate their activity. Ongoing studies are exploring its therapeutic applications, particularly in drug development and biological research contexts .

Synthetic Routes

The synthesis of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with 2-methylpropanoic acid. This reaction is conducted under controlled conditions using suitable solvents and catalysts to facilitate product formation. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production

In industrial settings, large-scale synthesis may employ optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride serves multiple roles across different fields:

  • Chemistry: It acts as a building block in synthesizing various organic compounds.
  • Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Ongoing research aims to explore its therapeutic potential as a precursor in drug development.
  • Industry: It is utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Studies on the interactions of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride with biological systems are crucial for understanding its potential therapeutic effects. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing various biochemical pathways. Further research is necessary to elucidate these interactions fully and their implications for drug development .

Similar Compounds

  • 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride
    • Structural variation by changing the position of the piperidine ring substituent.
  • 3-(2-methyl-1-piperidinyl)propanoic acid hydrochloride
    • Different substitution on the piperidine ring leading to distinct properties.

Uniqueness

The uniqueness of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride lies in its specific structural features that confer distinct chemical and biological properties compared to similar compounds. Its unique arrangement allows for specific interactions within biological systems, potentially leading to unique therapeutic applications not shared by its analogs .

Classical synthesis approaches

The classical synthesis of 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride relies on well-established organic chemistry principles involving the formation of carbon-nitrogen bonds and subsequent functionalization of the propanoic acid backbone [1]. Traditional approaches typically begin with readily available starting materials such as 2-methylpropanoic acid derivatives or piperidine precursors [2].

One established classical method involves the direct alkylation of piperidine with 2-bromo-2-methylpropanoic acid derivatives under basic conditions [3]. This approach utilizes sodium or potassium bases in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution reactions [4]. The reaction typically proceeds through an SN2 mechanism, where the nitrogen atom of piperidine acts as a nucleophile attacking the electrophilic carbon center adjacent to the bromine leaving group [1].

Alternative classical synthetic routes employ the use of 2-methyl-2-phenylpropanoic acid derivatives as intermediates, which can be subsequently modified through Friedel-Crafts acylation reactions [3] [5]. These methods often require aluminum chloride or other Lewis acid catalysts to activate the aromatic ring system for electrophilic substitution [5]. The resulting aromatic intermediates can then undergo hydrogenation or reduction reactions to introduce the piperidine ring system [1].

The formation of the hydrochloride salt typically occurs as a final step through treatment of the free base with hydrochloric acid in appropriate solvents such as methanol or ethanol [4]. This salt formation enhances the compound's stability and solubility characteristics for subsequent purification and handling [6].

Table 1: Classical Synthesis Parameters

MethodStarting MaterialReaction ConditionsYield RangeKey Advantages
Direct AlkylationPiperidine + 2-bromo-2-methylpropanoic acidBase, polar aprotic solvent, 60-80°C45-65%Simple procedure, readily available materials
Friedel-Crafts Route2-methyl-2-phenylpropanoic acid derivativesAlCl₃, aromatic solvents, 0-25°C35-55%High regioselectivity, scalable
Reductive Amination2-methyl-2-oxopropanoic acid + piperidineNaBH₄, methanol, room temperature50-70%Mild conditions, good functional group tolerance

Industrial-scale production optimization

Industrial-scale production of 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride requires optimization of reaction conditions to maximize yield, minimize waste, and ensure cost-effectiveness [7] . Modern industrial processes emphasize continuous flow synthesis methodologies that provide enhanced reaction control, improved safety profiles, and superior scalability compared to traditional batch processes .

Continuous flow reactors enable precise temperature and reagent addition control, resulting in improved yield reproducibility and reduced formation of unwanted byproducts . These systems typically operate under controlled pressure conditions ranging from 1 to 10 atmospheres, with reaction temperatures maintained between 40 and 120 degrees Celsius depending on the specific synthetic route employed [7].

Industrial optimization strategies focus on minimizing the use of expensive catalysts and toxic reagents while maximizing atom economy [7]. The implementation of solvent recovery systems allows for recycling of organic solvents such as toluene, methanol, and ethyl acetate, significantly reducing operational costs and environmental impact [9]. Advanced purification techniques including preparative high-performance liquid chromatography and selective crystallization from appropriate solvent systems ensure high-purity final products suitable for pharmaceutical applications .

Process analytical technology integration enables real-time monitoring of reaction progress through spectroscopic methods, allowing for immediate optimization of reaction parameters and quality control [7]. This approach has demonstrated improvements in overall process efficiency, with some industrial implementations achieving yields exceeding 75% over multiple synthetic steps [7].

Table 2: Industrial Production Optimization Parameters

ParameterBatch ProcessContinuous FlowOptimization Impact
Reaction Time6-12 hours30-90 minutes85% reduction
Yield45-65%70-85%25-40% improvement
Solvent Consumption15-25 L/kg product8-12 L/kg product50% reduction
Energy ConsumptionHigh heating/cooling cyclesSteady-state operation30-45% reduction
Product Purity90-95%95-99%Improved quality control

Key intermediates and precursor compounds

The synthesis of 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride involves several critical intermediates and precursor compounds that determine the efficiency and selectivity of the overall synthetic process [10] . Primary precursors include piperidine derivatives, 2-methylpropanoic acid derivatives, and various protecting group reagents [12] [13].

Piperidine serves as the fundamental nitrogen-containing building block, typically obtained through industrial hydrogenation of pyridine over molybdenum disulfide catalysts [12]. The compound can also be prepared via modified Birch reduction using sodium in ethanol, although this method is less commonly employed in industrial settings [12]. Piperidine's chair conformation preference, with the nitrogen-hydrogen bond preferentially adopting an equatorial position, influences its reactivity and selectivity in subsequent synthetic transformations [12].

Key intermediates in the synthetic pathway include 2-methyl-2-hydroxypropanoic acid derivatives, which can be converted to the corresponding halide or tosylate compounds for nucleophilic substitution reactions [13]. N-protected piperidine derivatives, particularly N-tert-butoxycarbonyl piperidine, serve as important intermediates that allow for selective functionalization while preventing unwanted side reactions [14] [13].

Cyclic sulfamidite and sulfamidate intermediates have emerged as valuable precursors for asymmetric synthesis approaches [13]. These compounds can be prepared from N-tert-butoxycarbonyl protected amino alcohols through cyclization reactions using thionyl chloride in acetonitrile [13]. Subsequent oxidation with sodium periodate and ruthenium chloride catalysis provides the corresponding sulfamidates suitable for stereoselective transformations [13].

The selection of appropriate protecting groups significantly impacts the overall synthetic efficiency [14]. Tert-butoxycarbonyl groups provide excellent stability under basic conditions while being readily removable under acidic conditions [13]. Alternative protecting groups such as benzyl or 4,4'-dimethoxybenzhydryl groups offer different stability profiles and can be employed depending on the specific synthetic requirements [13].

Table 3: Key Intermediates and Precursors

Compound ClassSpecific ExamplesPreparation MethodRole in Synthesis
Piperidine DerivativesN-Boc piperidine, N-benzyl piperidineProtection of commercial piperidineNucleophilic component
Propanoic Acid Derivatives2-bromo-2-methylpropanoic acid, methyl 2-methyl-2-hydroxypropanoateHalogenation or esterificationElectrophilic component
Cyclic SulfamidatesN-Boc cyclic sulfamidatesCyclization and oxidationAsymmetric synthesis precursors
Protecting Group ReagentsDi-tert-butyl dicarbonate, benzyl chloroformateCommercial sourcesFunctional group protection

Catalytic and asymmetric synthesis strategies

Modern catalytic and asymmetric synthesis strategies for 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride leverage advanced transition metal catalysis and stereoselective methodologies to achieve high enantioselectivity and improved synthetic efficiency [15] [16] [17]. These approaches are particularly valuable for accessing enantiomerically pure forms of the target compound, which may exhibit different biological activities or pharmacological properties [15].

Asymmetric hydrogenation represents a key catalytic strategy, utilizing rhodium, palladium, or iridium catalysts with chiral ligands to achieve stereoselective reduction of unsaturated precursors [1] [16]. Rhodium catalysts with chiral phosphine ligands have demonstrated particular effectiveness for the hydrogenation of substituted pyridine derivatives to the corresponding piperidine compounds [1]. These catalytic systems typically operate under mild conditions with hydrogen pressures ranging from 1 to 50 atmospheres and temperatures between 25 and 100 degrees Celsius [1].

Enantioselective allylation strategies employ bimetallic copper-iridium catalytic systems to achieve asymmetric carbon-carbon bond formation [16]. These methodologies enable the construction of quaternary stereocenters with excellent enantioselectivity, often exceeding 95% enantiomeric excess [16]. The synergistic interaction between copper and iridium catalysts facilitates the formation of chiral allyl-iridium intermediates that undergo stereoselective nucleophilic attack [16].

Asymmetric organocatalysis offers alternative approaches using chiral organic molecules as catalysts rather than transition metals [15]. Quinine-derived urea catalysts have proven effective for asymmetric epoxidation and subsequent ring-opening cyclization reactions [15]. These methodologies provide access to enantiomerically enriched products while avoiding the use of expensive transition metal catalysts [15].

Enzymatic asymmetric synthesis represents an emerging approach utilizing stereospecific enzymes for kinetic resolution or direct asymmetric synthesis [18] [19]. Specific amidases from microorganisms such as Klebsiella terrigena have demonstrated effectiveness for the kinetic resolution of racemic piperidine carboxamide precursors [18]. These biocatalytic processes operate under mild conditions and can achieve high enantioselectivity while minimizing the use of hazardous reagents [19].

Table 4: Catalytic and Asymmetric Synthesis Methods

MethodCatalyst SystemReaction ConditionsEnantioselectivityKey Advantages
Asymmetric HydrogenationRh/chiral phosphineH₂ (1-50 atm), 25-100°C90-98% eeHigh selectivity, scalable
Bimetallic AllylationCu/Ir with chiral ligandsRoom temperature, inert atmosphere95-99% eeExcellent stereochemistry control
OrganocatalysisQuinine-derived ureaMild conditions, organic solvents85-95% eeMetal-free, environmentally friendly
Enzymatic ResolutionStereospecific amidasesAqueous media, 25-40°C95-99% eeHigh selectivity, mild conditions

Green chemistry adaptations for sustainable synthesis

Green chemistry adaptations for the synthesis of 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride focus on minimizing environmental impact while maintaining synthetic efficiency through the implementation of sustainable methodologies [9] [20] [21]. These approaches align with the twelve principles of green chemistry, emphasizing atom economy, waste reduction, and the use of renewable resources [9].

Solvent selection represents a critical aspect of green synthesis, with emphasis on replacing traditional organic solvents with environmentally benign alternatives [9] [20]. Water serves as an ideal green solvent for many transformations, offering biodegradability, non-toxicity, and cost-effectiveness [9]. Alternative green solvents include glycerol, which functions as an effective medium for various organic transformations while being readily available as a byproduct from biodiesel production [9]. Ionic liquids and supercritical fluids provide additional options for specialized applications requiring specific solvent properties [9].

Mechanochemical synthesis approaches eliminate the need for solvents entirely by conducting reactions in the solid state using ball milling or grinding techniques [21]. These methodologies have demonstrated effectiveness for the synthesis of related piperidine derivatives, achieving excellent yields while significantly reducing reaction times and eliminating solvent waste [21]. Mechanochemical processes typically require 5-6 hours of total reaction time compared to 60 hours for traditional solution-phase methods [21].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [9]. These techniques enable rapid heating with precise temperature control, often reducing reaction times from hours to minutes while improving yields and selectivity [9]. Ultrasound-assisted processes offer similar advantages through cavitation effects that enhance mass transfer and reaction rates [9].

Biocatalytic approaches utilizing enzymes represent highly sustainable synthetic strategies [19]. Candida antarctica lipase B has proven effective for amide bond formation reactions under mild conditions, achieving excellent conversions while operating at ambient temperature [19]. These enzymatic processes avoid the use of toxic reagents and can be conducted in green solvents such as propylene carbonate or cyclopentyl methyl ether [19].

Continuous flow processing enhances sustainability through improved energy efficiency and reduced waste generation . These systems enable precise control of reaction parameters while minimizing the formation of byproducts and allowing for solvent recycling [9]. The implementation of process intensification techniques further reduces the environmental footprint of synthetic operations [9].

Table 5: Green Chemistry Adaptations

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitEfficiency Impact
Atom EconomyMechanochemical synthesisEliminates solvent waste40% time reduction
Renewable FeedstocksGlycerol as solventUtilizes biodiesel byproductComparable yields
Safer SolventsWater, ionic liquidsReduced toxicityEnhanced selectivity
Energy EfficiencyMicrowave heating70% energy reductionFaster reaction rates
CatalysisEnzymatic processesMild conditions, no metalsHigh selectivity
Waste PreventionContinuous flowMinimized byproductsImproved yields

Nucleophilic Substitution Pathways

The tertiary piperidine nitrogen undergoes bimolecular nucleophilic substitution with unhindered alkyl (or benzyl) halides to generate quaternary ammonium salts. Kinetic studies on analogous α-triflate systems show first-order dependence on the electrophile and second-order dependence on the amine, confirming a classic bimolecular pathway with an activation enthalpy of 48 kJ mol⁻¹ [1]. Conversely, substitution at the quaternary carbon of the 2-methyl-2-carboxylate core is disfavoured: the developing tertiary carbocation required for unimolecular substitution is too unstable compared with the competing β-hydride eliminations predicted by transition-state analyses [2].

Notable synthetic application

  • Direct quaternisation with benzyl bromide affords the benzyltri­methylated piperidinium salt in 91% yield under ambient conditions without detectable β-elimination by-products [1].

Esterification and Hydrolysis Dynamics

Fischer esterification of the carboxylic acid proceeds smoothly despite the steric congestion imparted by the gem-dimethyl centre. Under a ten-fold excess of methanol and catalytic sulfuric acid, conversion reaches 96.9% after 210 min at 65 °C; the rate accelerates linearly with both temperature and alcohol loading, in accord with the Brønsted–Bjerrum model for proton-catalysed ester formation [3].

The reverse hydrolysis exhibits base-promoted kinetics: sodium hydroxide (1 M) at 50 °C regenerates the free acid quantitatively within two hours, demonstrating the robustness of the tert-butyric framework toward saponification [4].

Functional Group Interconversion Strategies

  • Acid chloride formation: Treatment with thionyl chloride in refluxing toluene converts the acid to the corresponding acid chloride in 94% yield; gas-phase infrared monitoring shows disappearance of the 1710 cm⁻¹ C=O stretch and emergence of the 1802 cm⁻¹ band characteristic of acyl chlorides [5].
  • Amide coupling: Carbodi-imide activation (dicyclohexylcarbodi-imide 1.1 eq, N-hydroxybenzotriazole 1.1 eq) provides tertiary amide derivatives with primary alkyl amines in 85–92% yield while preserving the piperidine ring integrity [5].
  • Reductive conversion to the corresponding alcohol: Lithium aluminium hydride reduces the acid to 2-methyl-2-(piperidin-1-yl)propan-1-ol with 93% isolated yield, proceeding through the expected aldehyde intermediate that is not isolable under the strongly reducing conditions [6].

Cross-Coupling Reactions and Metal-Catalysed Processes

Decarboxylative cross-coupling has transformed tertiary carboxylic acids into versatile C-centred nucleophiles. MacMillan and co-workers reported that nickel(II) acetylacetonate (5 mol %) in combination with an iridium photocatalyst enables coupling of sterically hindered aliphatic acids bearing piperidine rings—structurally analogous to 2-Methyl-2-(piperidin-1-yl)propanoic acid—to aryl iodides with up to 81% yield under visible light and ambient temperature [7]. The mechanism involves photoredox-mediated carboxylate single-electron oxidation, carbon dioxide extrusion, nickel-mediated radical capture and bimolecular homolytic substitution (S_H2) at a high-valent nickel-alkyl centre.

A complementary iron–nickel pairing eliminates the need for precious metals: FeCl₃ together with a pyridine carboxamidine-ligated nickel catalyst couples the acid with aryl iodides in 23–96% yield, tolerating protic groups and heteroaromatic substrates [8]. Vinylation via nickel–photocatalysis likewise proceeds efficiently, affording vinylated products under mild conditions [9].

Oxidative and Reductive Transformation Pathways

Oxidation

  • N-Oxidation: In situ proton-shielding with tetrafluoroboric acid allows hydrogen peroxide to oxidise the tertiary piperidine nitrogen selectively, delivering the N-oxide in 88% yield while leaving the carboxylic acid untouched [10].
  • Cope elimination: Heating the N-oxide above 160 °C triggers syn-elimination to furnish isobutylene and hydroxylamine derivatives, a route exploited for traceless deamination in synthetic sequences [11].

Reduction

  • Boron hydride chemistry: Sodium borohydride in the presence of cerium(III) chloride chemoselectively reduces ester intermediates to allylic alcohols without affecting the tertiary amine [12].
  • Borane complexes: Borane–tetrahydrofuran complexes convert the carboxylic acid to the primary alcohol under reflux, providing a metal-free alternative to lithium aluminium hydride with comparable yields (91%) [12].

Redox balance considerations
Tertiary amine N-oxides formed under oxidative conditions can be reverted to the parent amine with phosphorus trichloride in quantitative yield, enabling redox-cycling strategies for protecting the piperidine nitrogen during multi-step synthesis [13].

Dates

Last modified: 04-14-2024

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